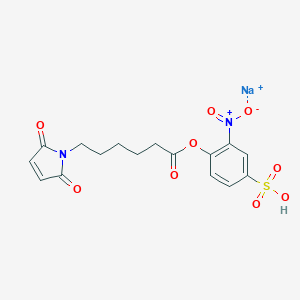

N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester

Description

Properties

IUPAC Name |

sodium;4-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-3-nitrobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O9S.Na/c19-14-7-8-15(20)17(14)9-3-1-2-4-16(21)27-13-6-5-11(28(24,25)26)10-12(13)18(22)23;/h5-8,10H,1-4,9H2,(H,24,25,26);/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUFOUVTWCKBKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C=CC2=O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2NaO9S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143997 | |

| Record name | N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101554-76-1 | |

| Record name | N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101554761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester, a heterobifunctional crosslinker. This molecule incorporates a maleimide group for thiol-reactive coupling and a sulfonated aromatic ring, rendering it water-soluble. The synthesis involves the esterification of 6-maleimidocaproic acid with 4-hydroxy-3-nitrobenzenesulfonic acid. This guide details the synthetic strategy, experimental protocols, purification methods, and presents key data in a structured format.

Synthetic Strategy

The synthesis of the target molecule is achieved through the esterification of the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzenesulfonic acid with the carboxylic acid moiety of 6-maleimidocaproic acid. Due to the relatively low reactivity of phenols in direct esterification with carboxylic acids, the carboxylic acid is typically activated to facilitate the reaction. A common and effective method is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[1][2][3]

The overall reaction is depicted below:

Caption: Synthetic scheme for the target molecule.

Experimental Protocols

This section details the necessary experimental procedures, from the synthesis of the precursor 6-maleimidocaproic acid to the final esterification and purification.

Synthesis of 6-Maleimidocaproic Acid

6-Maleimidocaproic acid can be synthesized from 6-aminocaproic acid and maleic anhydride.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 6-Aminocaproic Acid | 131.17 | 39.35 | 0.3 |

| Maleic Anhydride | 98.06 | 29.4 | 0.3 |

| Glacial Acetic Acid | 60.05 | 900 mL | - |

| Acetic Anhydride | 102.09 | 30.6 | 0.3 |

Procedure:

-

Combine 6-aminocaproic acid (39.35 g, 0.3 mol) and maleic anhydride (29.4 g, 0.3 mol) in glacial acetic acid (900 mL).

-

Reflux the mixture for 16 hours.

-

Add acetic anhydride (30.6 g, 0.3 mol) dropwise over 2 hours.

-

Continue refluxing for an additional hour.[4]

-

Remove the acetic acid under reduced pressure at 70°C to yield a syrup that solidifies upon cooling.

-

Purify the solid by silica gel chromatography using a mobile phase of dichloromethane:methanol:acetic acid (100:5:1 v/v/v).[4]

Esterification of 6-Maleimidocaproic Acid with 4-Hydroxy-3-nitrobenzenesulfonic Acid

This procedure is based on a general Steglich esterification method.[3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Representative Quantity | Moles (mmol) |

| 6-Maleimidocaproic Acid | 211.21 | 2.11 g | 10 |

| 4-Hydroxy-3-nitrobenzenesulfonic Acid | 219.18 | 2.19 g | 10 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.12 g | 1 |

| Anhydrous Dichloromethane | - | 100 mL | - |

Procedure:

-

In a round-bottom flask, dissolve 6-maleimidocaproic acid (2.11 g, 10 mmol) and 4-dimethylaminopyridine (0.12 g, 1 mmol) in anhydrous dichloromethane (100 mL).

-

Add 4-hydroxy-3-nitrobenzenesulfonic acid (2.19 g, 10 mmol) to the solution and stir until dissolved. Anhydrous conditions should be maintained.

-

Cool the mixture to 0°C in an ice bath.

-

Add dicyclohexylcarbodiimide (2.27 g, 11 mmol) to the cooled solution.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate.

-

Wash the filtrate with 0.5 N hydrochloric acid and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

Purification Protocol

The crude product is a water-soluble molecule containing a maleimide group, which requires specific purification techniques to maintain its integrity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the method of choice for purifying water-soluble compounds.[5][6]

Instrumentation and Conditions:

| Parameter | Specification |

| Column | C18 stationary phase |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point for method development. |

| Flow Rate | Dependent on column dimensions, typically 1 mL/min for analytical scale and higher for preparative scale. |

| Detection | UV absorbance at wavelengths relevant to the aromatic and maleimide chromophores (e.g., 254 nm and 302 nm). |

Procedure:

-

Dissolve the crude product in a minimal amount of Mobile Phase A.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Inject the sample onto the equilibrated HPLC column.

-

Collect fractions corresponding to the major product peak.

-

Analyze the collected fractions for purity by analytical HPLC.

-

Pool the pure fractions and remove the organic solvent (acetonitrile) by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain the final product as a solid.[7]

The purification workflow can be visualized as follows:

Caption: Purification workflow for the target molecule.

Data Presentation

The following tables summarize expected data based on the synthesis of similar compounds.

Table 1: Reaction Parameters and Expected Outcomes

| Parameter | Value | Reference/Comment |

| Reaction Time | 4-6 hours | Reaction progress should be monitored by TLC. |

| Reaction Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction of DCC activation. |

| Expected Yield (Crude) | 70-85% | Based on typical yields for Steglich esterifications.[3] |

| Expected Purity (Final) | >95% | After HPLC purification. |

| Appearance | Off-white to pale yellow solid | Expected appearance after lyophilization. |

Application Workflow: Bioconjugation

While specific signaling pathways for this molecule are not documented, its structure as a heterobifunctional crosslinker suggests its use in bioconjugation, for example, in the creation of antibody-drug conjugates (ADCs) or for labeling proteins. The workflow for such an application would typically involve the following steps:

Caption: General workflow for bioconjugation.

This guide provides a robust framework for the synthesis and purification of this compound. Researchers should optimize the described protocols for their specific laboratory conditions and purity requirements.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Water for HPLC | Application | Water Purification | Merck [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Mechanism of Action of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester and its Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester (MNS). This compound is a heterobifunctional crosslinking agent commonly utilized in bioconjugation, a foundational technique in various fields of biomedical research and drug development. The guide will delve into the chemical reactivity, experimental protocols, and the underlying signaling pathway implications of its use.

Core Mechanism of Action: Covalent Thiol Conjugation

The primary mechanism of action for MNS revolves around the specific and efficient covalent modification of sulfhydryl (thiol) groups, which are predominantly found on cysteine residues within proteins and peptides. This reactivity is conferred by the maleimide functional group.

The reaction proceeds via a Michael addition, where the thiol group of a cysteine acts as a nucleophile and attacks one of the carbon atoms of the maleimide double bond. This results in the formation of a stable, covalent thioether linkage. The "6-aminocaproyl" component serves as a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules by reducing steric hindrance. The "1-hydroxy-2-nitro-4-benzenesulfonic acid ester" moiety is a water-soluble leaving group, enhancing the reagent's solubility in aqueous buffers commonly used for biological experiments.[1]

This targeted conjugation is instrumental in a variety of applications, including the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody to target cancer cells.[1] It is also widely used in the creation of diagnostic assays, such as immunoassays, for labeling antibodies to detect specific antigens.[1]

Quantitative Data Summary

| Parameter | Typical Value Range | Conditions | Significance |

| Purity | ≥ 95% (HPLC) | Standard quality control | Ensures reproducibility of conjugation reactions. |

| Solubility | Readily soluble in aqueous buffers (e.g., PBS) | pH 6.5-7.5 | Facilitates use in biological systems. |

| Optimal Reaction pH | 6.5 - 7.5 | Phosphate or HEPES buffer | Balances thiol reactivity with minimizing hydrolysis of the maleimide group. |

| Reaction Time | 1 - 4 hours | Room temperature | Sufficient for near-complete conjugation with accessible thiols. |

| Stability of Conjugate | High | Physiological conditions | The thioether bond is stable, ensuring the integrity of the conjugate. |

Detailed Experimental Protocol: Protein Thiol Labeling

This protocol provides a general methodology for the labeling of a protein with MNS. The precise amounts and incubation times may require optimization depending on the specific protein and desired degree of labeling.

Materials:

-

Protein of interest with accessible cysteine residues

-

This compound (MNS)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0, containing 1-2 mM EDTA. Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol).

-

Desalting column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent (e.g., TCEP) and subsequently remove the reducing agent using a desalting column.

-

-

MNS Reagent Preparation:

-

Immediately before use, dissolve the MNS reagent in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute it in the conjugation buffer to the desired concentration.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved MNS reagent to the protein solution.

-

Incubate the reaction mixture at room temperature for 2 hours with gentle stirring or rocking. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 4-12 hours).

-

-

Removal of Excess Reagent:

-

Following incubation, remove the unreacted MNS by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization of the Conjugate:

-

Determine the protein concentration of the labeled protein using a spectrophotometer (e.g., at 280 nm).

-

The degree of labeling can be determined by various methods, including mass spectrometry or by using a chromophoric or fluorophoric version of the maleimide reagent.

-

Visualizations

Below are diagrams illustrating the key chemical reaction and a typical experimental workflow.

Caption: Covalent bond formation between a protein thiol and the MNS maleimide group.

Caption: A typical experimental workflow for protein labeling with MNS.

References

Spectroscopic Analysis of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a predictive analysis based on the spectroscopic properties of its constituent functional groups and related molecules. The methodologies provided are generalized protocols standardly used for the characterization of similar organic molecules.

Molecular Structure and Spectroscopic Overview

This compound is a heterobifunctional crosslinker. Its structure comprises three key parts: a maleimide group, a 6-aminocaproyl (6-aminohexanoyl) spacer, and a 1-hydroxy-2-nitro-4-benzenesulfonic acid ester moiety. Each of these components contributes distinct features to the overall spectroscopic profile of the molecule.

-

Maleimide Group: This group is crucial for bioconjugation, reacting specifically with thiol groups. In NMR spectroscopy, the vinyl protons of the maleimide ring are characteristic.

-

6-Aminocaproyl Spacer: This aliphatic chain provides flexibility and distance between the conjugated molecules. Its methylene groups will be evident in ¹H and ¹³C NMR spectra.

-

1-hydroxy-2-nitro-4-benzenesulfonic acid ester: This aromatic portion is the primary chromophore of the molecule and will dominate the UV-Visible spectrum. The substitution pattern on the benzene ring will give rise to a specific splitting pattern in the aromatic region of the ¹H NMR spectrum.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the target molecule based on the analysis of its components and data from structurally similar compounds.

Table 1: Predicted UV-Visible Spectroscopic Data

| Parameter | Predicted Value | Notes |

| λmax (in aqueous buffer) | ~260-290 nm | The primary absorbance is attributed to the π-π* transitions of the nitroaromatic system. The exact maximum can be influenced by pH and solvent polarity. For instance, nitrobenzene exhibits a B-band at approximately 265-266 nm in neutral water[1]. |

| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Estimated based on typical values for nitro-substituted benzene derivatives. |

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Maleimide CH=CH | ~7.0 | Singlet | The two vinyl protons of the maleimide ring are chemically equivalent and appear as a sharp singlet. |

| Aromatic CH | 7.5 - 8.5 | Multiplet | The protons on the substituted benzene ring will show a complex splitting pattern (likely doublets and doublet of doublets) depending on their coupling constants. |

| -CH₂- (adjacent to maleimide N) | ~3.5 | Triplet | Methylene group of the caproyl spacer attached to the maleimide nitrogen. |

| -CH₂- (adjacent to ester O) | ~4.2 | Triplet | Methylene group of the caproyl spacer forming the ester linkage. |

| Other -CH₂- of caproyl chain | 1.2 - 1.8 | Multiplet | The remaining methylene groups of the aliphatic spacer. |

| -OH | Variable | Broad Singlet | The chemical shift of the hydroxyl proton is concentration and temperature dependent and may exchange with residual water in the solvent. |

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Maleimide C=O | ~170 | Carbonyl carbons of the maleimide. |

| Maleimide C=C | ~134 | Vinylic carbons of the maleimide. |

| Ester C=O | ~172 | Carbonyl carbon of the caproyl ester. |

| Aromatic C | 120 - 150 | Carbons of the substituted benzene ring. |

| Aliphatic -CH₂- | 25 - 40 | Methylene carbons of the caproyl spacer. |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Notes |

| Molecular Weight | 433.35 g/mol (for the free acid) | |

| [M+H]⁺ (for positive ion mode ESI-MS) | m/z 434.35 | |

| [M-H]⁻ (for negative ion mode ESI-MS) | m/z 432.35 | |

| Major Fragmentation Ions | Fragments corresponding to the loss of the nitro group, cleavage of the ester bond, and fragmentation of the caproyl chain are expected. | The fragmentation pattern can provide confirmation of the different structural components of the molecule. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or an aqueous buffer like PBS, pH 7.4). Dilute the stock solution to a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the solvent/buffer in both the sample and reference cuvettes.

-

Record the sample spectrum from 200 to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the assignment of proton and carbon signals.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µM) in a solvent compatible with electrospray ionization (ESI), such as acetonitrile/water with 0.1% formic acid.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in both positive and negative ion modes to determine the mass of the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.

-

Visualizations

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis and characterization of the target compound.

Structural Components for Spectroscopic Prediction

Caption: Relationship between molecular components and predicted spectroscopic features.

References

An In-depth Technical Guide to N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester, often referred to by its alternative name 6-Maleimidocaproic acid (2-nitro-4-sulfo) phenyl ester sodium salt, is a heterobifunctional crosslinking agent pivotal in the field of bioconjugation.[1] This reagent is instrumental in covalently linking biomolecules, a cornerstone technique for the development of targeted therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic assays, and for the fundamental study of protein interactions.[2] Its unique architecture, featuring a maleimide group and a water-soluble sulfo-NHS ester, allows for the selective and efficient conjugation of molecules containing thiol and amine groups, respectively. The inclusion of a sulfonate group enhances water solubility, making it particularly suitable for reactions in aqueous environments typical for biological samples.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this crosslinker is essential for its effective application. The table below summarizes key characteristics.

| Property | Value | Reference |

| Synonyms | Mal-cap-NPSA, 6-Maleimidocaproic acid (2-nitro-4-sulfo) phenyl ester sodium salt | [1] |

| CAS Number | 101554-76-1 | [1] |

| Molecular Formula | C₁₆H₁₅N₂O₉SNa | [1] |

| Molecular Weight | 434.35 g/mol | [1] |

| Appearance | Beige powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Mechanism of Action: The Thiol-Maleimide Michael Addition

The primary application of this crosslinker involves the highly specific reaction between its maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide. This reaction proceeds via a Michael addition, forming a stable thioether bond.[4]

The reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[4] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines.[4] However, at pH values above 7.5, the maleimide group can exhibit cross-reactivity with primary amines, such as the side chain of lysine residues.[4]

Stability of the Thioether Linkage

While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate. This is particularly relevant in the presence of other thiols. The stability of the succinimide ring formed after conjugation can be enhanced by hydrolysis, which opens the ring and makes the linkage more resistant to cleavage.[5][6]

| Condition | Stability of Thioether Bond | Key Considerations | Reference |

| Physiological Conditions | Generally stable, but can undergo slow retro-Michael reaction. | The presence of endogenous thiols like glutathione can promote exchange reactions. | [7][8] |

| Ring-Opened Succinimide | Significantly increased stability. | Hydrolysis of the succinimide ring can be promoted to create a more stable conjugate. The half-life of ring-opened products can be over two years. | [5][6][9] |

Experimental Protocols

The following provides a detailed methodology for the two-step conjugation of a protein (e.g., an antibody) to a second molecule containing a primary amine, using this compound.

Step 1: Modification of the Amine-Containing Molecule

-

Preparation of Reagents:

-

Dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.

-

Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved crosslinker to the amine-containing molecule solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Remove the excess, non-reacted crosslinker using a desalting column or dialysis.

-

Step 2: Conjugation to the Thiol-Containing Protein

-

Preparation of the Thiol-Containing Protein:

-

If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.0-7.5).

-

Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) in a 10- to 100-fold molar excess and incubate for 30-60 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column.

-

-

Final Conjugation:

-

Immediately mix the maleimide-activated molecule from Step 1 with the reduced, thiol-containing protein. A 1.5- to 5-fold molar excess of the maleimide-activated molecule is typically used.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol.

-

Purify the final conjugate using size-exclusion chromatography or affinity chromatography.

-

Quantitative Data on Maleimide-Thiol Conjugation

The efficiency and kinetics of the maleimide-thiol conjugation are influenced by several factors. The following tables summarize key quantitative data from studies on maleimide-based conjugations.

Table 1: Influence of pH on Reaction Kinetics

| pH | Relative Reaction Rate | Notes | Reference |

| 5.8 | Slower | Reaction is dependent on the thiolate anion concentration. | [2] |

| 6.5 - 7.5 | Optimal | High selectivity for thiols over amines. | [4] |

| > 7.5 | Faster, but less selective | Increased competition from amine reactions. | [4] |

Table 2: Conjugation Efficiency and Molar Ratios

| Application | Maleimide:Thiol Molar Ratio | Conjugation Efficiency | Reference |

| Conjugation of cRGDfK peptide to nanoparticles | 2:1 | 84 ± 4% | [1] |

| Conjugation of 11A4 nanobody to nanoparticles | 5:1 | 58 ± 12% | [1] |

Applications in Research and Development

The versatility of this compound makes it a valuable tool in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): This crosslinker is used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules can be conjugated to proteins for use in immunoassays, fluorescence microscopy, and other detection methods.

-

Surface Functionalization: Immobilization of proteins or other biomolecules onto surfaces for applications in biosensors and microarrays.

-

Protein-Protein Interaction Studies: Crosslinking of interacting proteins to study their proximity and complexes within a biological system.

-

Hydrogel Formation: Used in the formation of biocompatible hydrogels for tissue engineering and drug delivery applications.[2]

Conclusion

This compound is a highly effective and versatile heterobifunctional crosslinker. Its water-solubility and the specific reactivity of its maleimide and sulfo-NHS ester groups make it an indispensable tool for researchers and scientists in the fields of drug development, diagnostics, and fundamental life science research. A thorough understanding of its reaction mechanism, stability, and the factors influencing conjugation efficiency is crucial for its successful application in creating novel and effective bioconjugates.

References

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cn.lumiprobe.com [cn.lumiprobe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prolynxinc.com [prolynxinc.com]

An In-depth Technical Guide to the Maleimide Group in Bioconjugation: Featuring "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the maleimide functional group, a cornerstone of modern bioconjugation strategies. With a specific focus on the illustrative molecule, "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester," this document delves into the chemistry, reactivity, and practical application of maleimides in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics.

The Maleimide Group: A Hub of Bioconjugation Chemistry

The maleimide is an unsaturated imide that exhibits exceptional reactivity towards thiol (sulfhydryl) groups, which are found in the cysteine residues of proteins. This high specificity, coupled with the stability of the resulting thioether bond under physiological conditions, has made maleimide-based reagents indispensable tools for site-specific protein modification.

The core of the maleimide's utility lies in the Michael addition reaction, where the nucleophilic thiol attacks one of the activated double bonds in the maleimide ring. This reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5.[1][2] At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high selectivity for cysteine residues over lysine residues.[1][2]

Deconstructing "this compound"

To fully appreciate the application of maleimide chemistry, let us dissect the components of our featured molecule:

-

N-Maleimido group: This is the reactive moiety responsible for conjugation to thiol-containing biomolecules.

-

6-aminocaproyl (6-aminohexanoic acid) linker: This flexible, hydrophobic spacer arm separates the maleimide group from the rest of the molecule.[3] The use of such a linker can reduce steric hindrance, potentially improving the accessibility of the maleimide to the target thiol and the efficiency of the conjugation reaction.[3]

Quantitative Data on Maleimide-Thiol Conjugation

The efficiency and specificity of the maleimide-thiol reaction are influenced by several factors, including pH, temperature, and the presence of catalysts. The following tables summarize key quantitative data for researchers designing bioconjugation experiments.

Table 1: pH Dependence of Maleimide Reactivity and Stability

| pH Range | Reactivity with Thiols | Reactivity with Amines | Maleimide Ring Hydrolysis | Thiosuccinimide Adduct Stability |

| < 6.5 | Slower reaction rate | Negligible | Very slow | Stable |

| 6.5 - 7.5 | Optimal, rapid reaction[1][2] | Minimal, thiols react ~1000x faster[1][2] | Slow | Generally stable, but can undergo retro-Michael reaction in the presence of other thiols |

| > 7.5 | Rapid reaction | Competitive reaction with primary amines (e.g., lysine)[1][2] | Increased rate of hydrolysis[2] | Increased risk of ring opening |

| > 8.5 | Very rapid reaction | Significant competition from amines | Rapid hydrolysis[5] | Susceptible to hydrolysis and other side reactions |

Table 2: Factors Influencing Thiol-Maleimide Reaction Kinetics

| Factor | Effect on Reaction Rate | Notes |

| Thiol pKa | Lower pKa thiols react faster at a given pH. | The thiolate anion is the reactive species.[6] |

| Temperature | Increased temperature generally increases the reaction rate. | Typically performed at room temperature or 4°C for sensitive proteins. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can accelerate the reaction. | Bioconjugations are typically performed in aqueous buffers. |

| Catalysts | Weak bases can catalyze the reaction.[7] | Not typically required for efficient conjugation in the optimal pH range. |

| Reducing Agents | The presence of reducing agents like TCEP or DTT is necessary to maintain thiols in their reduced, reactive state. | These are used to reduce disulfide bonds in proteins prior to conjugation. |

Experimental Protocols for Maleimide-Based Bioconjugation

The following sections provide detailed methodologies for the key steps in a typical maleimide-based bioconjugation workflow, such as the preparation of an antibody-drug conjugate.

Reduction of Antibody Disulfide Bonds

For antibodies and other proteins where cysteines are involved in disulfide bonds, a reduction step is necessary to generate free thiols for conjugation.

Materials:

-

Antibody solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)

-

Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) stock solution (e.g., 10 mM)[1]

-

Desalting column or spin filtration unit for buffer exchange[1]

Procedure:

-

To the antibody solution, add the reducing agent to a final concentration that provides a 10-100 fold molar excess over the antibody.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Immediately after incubation, remove the excess reducing agent by buffer exchange using a desalting column or spin filtration. The buffer should be degassed and at a pH of 7.0-7.5.[1]

Conjugation of Maleimide Reagent to the Reduced Antibody

Materials:

-

Reduced antibody solution from the previous step.

-

Maleimide-containing reagent (e.g., "this compound") dissolved in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.

-

Reaction buffer (pH 7.0-7.5, degassed).

Procedure:

-

Add the maleimide reagent stock solution to the reduced antibody solution to achieve a 10-20 fold molar excess of the maleimide reagent over the antibody.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C.[8] The reaction vessel should be protected from light if the maleimide reagent is light-sensitive.

-

(Optional) Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide reagent.

Purification and Characterization of the Conjugate

Purification:

-

Remove unreacted maleimide reagent and other small molecules by size exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR): This can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the conjugated molecule.

-

Assess Aggregation: Use size exclusion chromatography (SEC) to determine the percentage of aggregated protein in the final conjugate.

-

Confirm Conjugation: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to confirm the covalent attachment of the maleimide-containing molecule to the antibody.

Visualizing Key Processes in Maleimide Chemistry

The following diagrams, generated using the DOT language, illustrate the fundamental reaction, a typical experimental workflow, and potential side reactions associated with maleimide chemistry.

The Thiol-Maleimide Michael Addition Reaction

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Experimental Workflow for Antibody-Maleimide Conjugation

Caption: A typical workflow for creating an antibody-drug conjugate.

Competing Side Reactions of Maleimides

Caption: Potential side reactions of the maleimide group.

Conclusion

The maleimide group is a powerful and versatile tool in the field of bioconjugation, enabling the site-specific modification of proteins and other biomolecules. A thorough understanding of its reactivity, the factors that influence the conjugation reaction, and potential side reactions is crucial for the successful design and execution of experiments. The illustrative molecule, "this compound," highlights the modular nature of modern bioconjugation reagents, where a reactive maleimide core is combined with linkers and solubilizing groups to optimize performance. By following well-defined protocols and carefully characterizing the resulting conjugates, researchers can effectively harness the power of maleimide chemistry to advance the development of novel therapeutics and research tools.

References

- 1. broadpharm.com [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. interchim.fr [interchim.fr]

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the covalent labeling of proteins using the thiol-reactive compound N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester. This reagent is a valuable tool in bioconjugation, diagnostics, and the development of targeted drug delivery systems.[1]

Introduction

This compound is a chemical compound featuring a maleimide group that selectively reacts with sulfhydryl (thiol) groups of cysteine residues in proteins.[1] This reaction forms a stable thioether bond, allowing for the specific attachment of this molecule to proteins.[1][2][3] The reaction is most efficient at a neutral pH range of 7.0-7.5, which minimizes side reactions with other amino acid residues like amines.[2][4] This selectivity makes maleimide-based labeling a preferred method for site-specific protein modification, particularly when the protein has a limited number of accessible cysteine residues.[5]

The unique structure of this compound, which includes a nitrobenzenesulfonic acid ester component, suggests its potential utility in applications requiring modified solubility or specific detection methods. The sodium salt form of similar compounds is known to enhance water solubility, which is advantageous for biological experiments.[1]

Applications in Research and Drug Development:

-

Bioconjugation: This reagent can be used to link proteins to other molecules, such as fluorescent dyes, biotin, or other proteins, for use in various assays.[1]

-

Antibody-Drug Conjugates (ADCs): In drug development, maleimide chemistry is employed to conjugate cytotoxic drugs to antibodies, creating targeted cancer therapies.[1]

-

Diagnostics: Labeled antibodies and proteins are essential components of diagnostic assays like immunoassays for the detection of specific antigens.[1]

-

Protein Structure and Function Studies: Site-specific labeling can be used to introduce probes for studying protein conformation, dynamics, and interactions.

Experimental Protocols

This section details the step-by-step procedure for labeling proteins with this compound.

Materials and Reagents:

-

Protein to be labeled

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other suitable buffer (e.g., HEPES, Tris) without thiols.[2][4]

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction.[4]

-

Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification.[2]

-

Spectrophotometer for determining protein concentration and degree of labeling.

Workflow Overview

Caption: General workflow for protein labeling with a thiol-reactive maleimide compound.

Step 1: Preparation of Protein Solution

-

Dissolve the protein to be labeled in a suitable buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5.[2][4] The buffer should not contain any thiol-containing compounds.

-

The recommended protein concentration is between 1-10 mg/mL.

-

To minimize oxidation of free thiols, it is advisable to degas the buffer by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution.

Step 2: (Optional) Reduction of Disulfide Bonds

For proteins where cysteine residues are involved in disulfide bonds that need to be labeled, a reduction step is necessary.

-

Add a 10- to 100-fold molar excess of TCEP to the protein solution.

-

Incubate the mixture for 20-30 minutes at room temperature.

-

If dithiothreitol (DTT) is used instead of TCEP, it must be removed by dialysis or gel filtration before adding the maleimide reagent, as it will compete for labeling.

Step 3: Preparation of the Labeling Reagent Stock Solution

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the labeling reagent at a concentration of 10 mM in anhydrous DMSO or DMF.[2]

-

Vortex briefly to ensure the reagent is fully dissolved.

-

Unused stock solution can be stored at -20°C for up to one month, protected from light.

Step 4: Labeling Reaction

-

While gently stirring or vortexing, add the labeling reagent stock solution to the protein solution.

-

A typical starting point is a 10- to 20-fold molar excess of the labeling reagent to the protein.[3] However, the optimal ratio should be determined experimentally for each specific protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.[4]

Step 5: Purification of the Labeled Protein

It is crucial to remove the unreacted labeling reagent after the incubation period.

-

The most common method for purification is gel filtration using a resin like Sephadex G-25.[2]

-

Equilibrate the gel filtration column with the same buffer used for the labeling reaction.

-

Apply the reaction mixture to the column and elute with the equilibration buffer. The labeled protein will typically elute first, followed by the smaller, unreacted labeling reagent.

-

Alternatively, dialysis can be used to remove the excess reagent.

Step 6: Determination of the Degree of Labeling (DOL)

The DOL represents the average number of label molecules conjugated to each protein molecule. This can be determined using spectrophotometry.

-

Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the this compound label.

-

The protein concentration can be calculated using the following formula:

-

Protein Concentration (M) = [A₂₈₀ - (Aₗₐₘₑₗ × CF)] / εₚᵣₒₜₑᵢₙ

-

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

Aₗₐₘₑₗ is the absorbance of the conjugate at the λmax of the label.

-

CF is the correction factor (A₂₈₀ of the free label / Aₗₐₘₑₗ of the free label).

-

εₚᵣₒₜₑᵢₙ is the molar extinction coefficient of the protein at 280 nm.

-

-

-

The concentration of the label can be calculated as:

-

Label Concentration (M) = Aₗₐₘₑₗ / εₗₐₘₑₗ

-

Where εₗₐₘₑₗ is the molar extinction coefficient of the label at its λmax.

-

-

The Degree of Labeling is then calculated as:

-

DOL = [Label Concentration (M)] / [Protein Concentration (M)]

-

Data Presentation

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Buffer pH | 7.0 - 7.5 | Optimal for selective reaction with thiols.[2] |

| Molar Ratio (Label:Protein) | 10:1 to 20:1 | This should be optimized for each specific protein. |

| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation may increase labeling but also hydrolysis.[4] |

| Reaction Temperature | Room Temperature or 2-8°C | Lower temperatures can reduce protein degradation. |

Table 2: Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Degree of Labeling | Insufficient free thiols | Reduce disulfide bonds with TCEP. |

| Low molar ratio of label | Increase the molar excess of the labeling reagent. | |

| Hydrolysis of maleimide | Prepare fresh stock solution of the labeling reagent. | |

| Protein Precipitation | High concentration of organic solvent | Add the labeling reagent dropwise while stirring. |

| Protein instability | Perform the reaction at a lower temperature (4°C). | |

| Non-specific Labeling | pH is too high | Ensure the buffer pH is maintained between 7.0 and 7.5. |

Visualization of the Labeling Reaction

Caption: Reaction scheme of a thiol group with a maleimide reagent to form a stable conjugate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. atto-tec.com [atto-tec.com]

- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SE [thermofisher.com]

- 4. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 5. A method for site-specific labeling of multiple protein thiols - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester

Product Name: N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester, sodium salt Common Synonyms: ε-Maleimidocaproic acid (2-nitro-4-sulfo)phenyl ester sodium salt, Mal-sac-HNSA, Mal-cap-NPSA CAS Number: 101554-76-1 Molecular Formula: C₁₆H₁₅N₂NaO₉S Molecular Weight: 434.35 g/mol

Introduction

This compound (Mal-sac-HNSA) is a heterobifunctional crosslinking reagent used for the covalent conjugation of molecules containing sulfhydryl (thiol) groups.[1][2] This reagent is particularly valuable in the fields of biochemistry, drug development, and diagnostics for creating stable bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized peptides.[2]

The molecule consists of three key components:

-

A maleimide group that specifically and efficiently reacts with free sulfhydryl groups (e.g., from cysteine residues in proteins) to form a stable thioether bond.

-

A 6-aminocaproyl spacer that provides a flexible six-carbon chain, which helps to minimize steric hindrance between the conjugated molecules.

-

An activated ester of 1-hydroxy-2-nitro-4-benzenesulfonic acid which acts as a leaving group upon reaction with a primary amine. While this specific ester is not as common as N-hydroxysuccinimide (NHS) esters, it serves a similar function. The sulfonic acid group enhances the water solubility of the reagent.[2]

Key Features and Applications

-

Thiol-Reactive: The maleimide group offers high selectivity for sulfhydryl groups at a pH range of 6.5-7.5.[3]

-

Water-Soluble: The sodium salt of the benzenesulfonic acid portion of the molecule enhances its solubility in aqueous buffers, simplifying conjugation procedures for biological molecules.[2]

-

Heterobifunctional: This reagent can be used in two-step conjugation processes. First, a molecule with a primary amine can be acylated by the activated ester, introducing a maleimide group. This maleimide-functionalized molecule can then be reacted with a thiol-containing molecule.

Primary Applications:

-

Protein Labeling: Covalent attachment of fluorescent dyes, biotin, or other reporter molecules to proteins or peptides at specific cysteine residues.

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2]

-

Surface Immobilization: Attaching proteins or peptides to surfaces for applications in biosensors and immunoassays.[2]

-

Peptide Cyclization: Formation of cyclic peptides by linking a cysteine residue to another functional group.

Quantitative Data Summary

The following table summarizes key quantitative parameters for using Mal-sac-HNSA, based on general knowledge of maleimide-thiol chemistry. Optimal conditions for specific applications should be determined empirically.

| Parameter | Recommended Value/Range | Notes |

| Reaction pH | 6.5 - 7.5 | The thiol-maleimide reaction is most efficient and selective in this pH range. At pH > 7.5, reaction with amines can occur, and the maleimide group is more susceptible to hydrolysis. |

| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down the reaction and minimize side reactions or degradation of sensitive proteins. |

| Reaction Time | 1 - 4 hours | Reaction progress can be monitored. For sensitive proteins, shorter reaction times are preferable. |

| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | This should be optimized for each specific protein and desired degree of labeling. A higher excess of the reagent may be needed for dilute protein solutions. |

| Solvent | Aqueous buffers (e.g., PBS, HEPES, MOPS) | The reagent is water-soluble. For less soluble molecules, a small amount of a water-miscible organic solvent like DMSO or DMF can be used. |

| Storage | 0 - 8°C, desiccated | Protect from moisture to prevent hydrolysis of the activated ester. |

Experimental Protocols

Preparation of Reagents

-

Protein/Peptide Solution:

-

Dissolve the thiol-containing protein or peptide in a degassed, amine-free, and thiol-free buffer at pH 6.5-7.5 (e.g., 100 mM phosphate buffer with 150 mM NaCl and 10 mM EDTA).

-

The protein concentration should typically be in the range of 1-10 mg/mL.

-

-

Reduction of Disulfide Bonds (if necessary):

-

If the sulfhydryl groups on the protein are present as disulfide bonds, they must be reduced prior to conjugation.

-

Add a 10- to 50-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.

-

Incubate for 30-60 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column or dialysis. Note: DTT can also be used, but it must be completely removed before adding the maleimide reagent as it contains a free thiol.

-

-

Mal-sac-HNSA Stock Solution:

-

Immediately before use, dissolve Mal-sac-HNSA in a suitable solvent. For aqueous reactions, deionized water or the reaction buffer can be used. If the molecule to be conjugated is not water-soluble, dissolve the reagent in anhydrous DMSO or DMF.

-

Protocol for Labeling a Protein with a Thiol-Containing Molecule

This protocol describes a one-step conjugation of a thiol-containing molecule (e.g., a peptide or drug) to a protein that has been functionalized with a maleimide group using Mal-sac-HNSA in a prior step.

-

Reaction Setup:

-

Add the desired molar excess (e.g., 10-fold) of the Mal-sac-HNSA stock solution to the prepared protein solution.

-

Mix gently and immediately proceed to the next step.

-

-

Conjugation Reaction:

-

Add the thiol-containing molecule to the reaction mixture.

-

Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle stirring or agitation. Protect from light if using a light-sensitive molecule.

-

-

Quenching the Reaction:

-

To stop the reaction, add a small molecule containing a free thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM. This will react with any excess maleimide reagent.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the excess reagent and byproducts by size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration (TFF). The choice of method will depend on the scale of the reaction and the properties of the conjugate.

-

-

Characterization and Storage:

-

Characterize the final conjugate using appropriate methods, such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.

-

Store the purified conjugate under appropriate conditions, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be necessary.

-

Visualizations

Reaction Pathway

Caption: Reaction of a thiol-containing protein with Mal-sac-HNSA.

Experimental Workflow

Caption: Step-by-step workflow for protein conjugation.

References

Application Notes and Protocols for Antibody-Drug Conjugation using N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2][3][4] The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, efficacy, and safety of the ADC.[5][6] Maleimide-based linkers are widely used for their ability to react with free thiol groups on cysteine residues of the antibody, forming a stable covalent bond.[7][8]

This document provides detailed application notes and protocols for the use of "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" (referred to herein as 'linker-payload') for the development of antibody-drug conjugates. The protocols described are intended for researchers, scientists, and drug development professionals.

Principle of the Method

The conjugation process involves a two-step procedure. First, the interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free cysteine thiol groups. Following the reduction, the maleimide group of the linker-payload reacts with the free thiols via a Michael addition reaction to form a stable thioether bond, resulting in the desired ADC. The number of conjugated drug molecules per antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that affects the ADC's efficacy and pharmacokinetics.[1][9]

Experimental Protocols

Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) at 10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in dH₂O)

-

PBS, pH 7.4

-

PD-10 desalting columns

Procedure:

-

In a sterile microcentrifuge tube, add the monoclonal antibody to a final concentration of 10 mg/mL.

-

Add TCEP solution to the antibody solution to a final molar excess of 2.5-fold over the antibody.

-

Incubate the reaction mixture at 37°C for 2 hours with gentle mixing.

-

Remove excess TCEP by passing the reduced antibody solution through a pre-equilibrated PD-10 desalting column using PBS, pH 7.4.

-

Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Antibody-Drug Conjugation

This protocol describes the conjugation of the linker-payload to the reduced antibody.

Materials:

-

Reduced monoclonal antibody (from section 3.1)

-

Linker-payload dissolved in Dimethyl sulfoxide (DMSO) at 10 mM

-

PBS, pH 7.4

-

DMSO

Procedure:

-

Dilute the reduced antibody to 5 mg/mL in PBS, pH 7.4.

-

Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5:1 (linker-payload:antibody). The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

-

Incubate the reaction mixture at room temperature for 1 hour with gentle mixing, protected from light.

-

Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.

-

Incubate for an additional 20 minutes at room temperature.

ADC Purification

This protocol describes the purification of the ADC from unconjugated linker-payload and other reaction components.

Materials:

-

Crude ADC reaction mixture (from section 3.2)

-

PD-10 desalting columns

-

PBS, pH 7.4

Procedure:

-

Equilibrate a PD-10 desalting column with PBS, pH 7.4.

-

Load the crude ADC reaction mixture onto the column.

-

Elute the ADC with PBS, pH 7.4, and collect the fractions.

-

Pool the fractions containing the purified ADC.

-

Determine the concentration of the purified ADC at 280 nm and store at 4°C.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

This protocol describes the determination of the average DAR of the ADC population using Hydrophobic Interaction Chromatography (HIC).[2]

Materials:

-

Purified ADC

-

HIC Column (e.g., Tosoh TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 25 µg of the purified ADC onto the column.

-

Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each species * DAR of each species) / Σ(Total Peak Area)

In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the ADC's potency in a cancer cell line.[10]

Materials:

-

Purified ADC

-

Target cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC)

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed the target cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

-

Prepare serial dilutions of the ADC in cell culture medium.

-

Remove the old medium from the wells and add the ADC dilutions.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the cell viability against the ADC concentration and fitting the data to a four-parameter logistic curve.

Data Presentation

Table 1: Summary of ADC Conjugation and Characterization

| Parameter | Result |

| Antibody Concentration | 10 mg/mL |

| Average DAR (by HIC-HPLC) | 3.8 |

| Monomer Purity (by SEC-HPLC) | >98% |

| Aggregation (by SEC-HPLC) | <2% |

| Free Drug Level | <1% |

Table 2: In Vitro Cytotoxicity of the ADC

| Cell Line | Target Antigen | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) |

| SK-BR-3 | HER2+++ | 0.5 | >1000 |

| MDA-MB-231 | HER2- | >1000 | >1000 |

Visualizations

Caption: Overall experimental workflow for ADC synthesis, characterization, and evaluation.

Caption: Logical relationship of the core components of an Antibody-Drug Conjugate.

Caption: Signaling pathway of a tubulin-inhibiting payload delivered by an ADC.

References

- 1. agilent.com [agilent.com]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hpst.cz [hpst.cz]

- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

Application Notes and Protocols for N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Topic: "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" in bioconjugation techniques.

I. Introduction to this compound

This compound, hereafter referred to as "Sulfonated-Maleimide-Ester," is a heterobifunctional crosslinking reagent used in bioconjugation. This water-soluble linker is particularly valuable for the preparation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics. Its structure comprises three key functional components:

-

A maleimide group that reacts specifically with sulfhydryl (thiol) groups, typically found in the side chains of cysteine residues in proteins. This reaction is most efficient at a pH range of 6.5-7.5 and forms a stable thioether bond.

-

An activated N-hydroxysuccinimide (NHS) ester (or a similar activated ester) that reacts with primary amines, such as the side chains of lysine residues or the N-terminus of a polypeptide chain, to form a stable amide bond. This reaction is favored at a pH of 7.2-8.5.

-

A sulfonic acid group that imparts significant hydrophilicity to the crosslinker. This increased water solubility helps to prevent aggregation of the resulting bioconjugate, which can be a challenge when working with hydrophobic payloads or proteins.[1][2]

The sequential reactivity of the two termini allows for controlled, stepwise conjugation of two different molecules, a crucial feature in the precise assembly of complex bioconjugates like ADCs.

II. Key Applications and Advantages

The primary application of Sulfonated-Maleimide-Ester is in the development of ADCs, where a potent cytotoxic drug (payload) is linked to a monoclonal antibody (mAb) that targets a specific tumor antigen. The hydrophilicity of this linker can be advantageous, potentially leading to improved pharmacokinetics and reduced aggregation of the final ADC.[1][3]

Advantages:

-

Water-Solubility: The sulfonic acid moiety enhances the water solubility of the linker and the resulting conjugate, which can be beneficial when working with hydrophobic drugs and can help to mitigate aggregation.[1][2]

-

Controlled Conjugation: The different reactivity of the maleimide and ester groups allows for a two-step conjugation process, providing greater control over the final product.

-

Thiol-Specific Modification: The maleimide group offers high selectivity for cysteine residues, enabling site-specific modification of proteins, especially those with engineered cysteines.

III. Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of sulfonated maleimide crosslinkers in bioconjugation. The data is representative and may vary depending on the specific biomolecules and reaction conditions.

Table 1: Reaction Conditions for Bioconjugation

| Parameter | Maleimide-Thiol Reaction | Ester-Amine Reaction |

| Optimal pH Range | 6.5 - 7.5 | 7.2 - 8.5 |

| Recommended Buffer | Phosphate buffer, HEPES | Phosphate buffer, Borate buffer |

| Reaction Time | 1 - 4 hours | 30 minutes - 2 hours |

| Temperature | 4°C to Room Temperature | 4°C to Room Temperature |

| Molar Excess of Linker | 5-20 fold over thiol | 10-50 fold over amine |

Table 2: Stability of Maleimide-Thiol Conjugates

| Condition | Half-life (t½) of Thioether Bond | Key Considerations |

| In vitro (PBS, pH 7.4) | > 7 days | The thioether bond is generally stable. |

| In human plasma (37°C) | 1-7 days (variable) | Susceptible to retro-Michael reaction, leading to deconjugation.[4][5] |

| Presence of excess thiols (e.g., glutathione) | Hours to days | The retro-Michael reaction is accelerated, leading to payload transfer.[4] |

| Hydrolyzed succinimide ring | Significantly increased | Ring-opening of the succinimide ring after conjugation enhances stability.[6] |

IV. Experimental Protocols

Protocol 1: Two-Step Conjugation of a Payload to an Antibody (e.g., Trastuzumab)

This protocol describes the conjugation of a thiol-containing payload to the lysine residues of an antibody using Sulfonated-Maleimide-Ester.

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sulfonated-Maleimide-Ester

-

Thiol-containing payload (e.g., a derivative of MMAE or DM1)

-

Reaction Buffers:

-

Amine-reactive buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Thiol-reactive buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0

-

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

Step 1: Activation of the Antibody with Sulfonated-Maleimide-Ester

-

Prepare the antibody at a concentration of 5-10 mg/mL in the amine-reactive buffer.

-

Dissolve the Sulfonated-Maleimide-Ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

-

Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove the excess, unreacted crosslinker by SEC using a desalting column equilibrated with the thiol-reactive buffer.

Step 2: Conjugation of the Thiol-Containing Payload

-

Immediately after purification, determine the concentration of the maleimide-activated antibody.

-

Dissolve the thiol-containing payload in anhydrous DMSO.

-

Add a 1.5- to 5-fold molar excess of the payload to the activated antibody solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under a nitrogen atmosphere to prevent oxidation of the thiol.

-

Quench the reaction by adding a final concentration of 20 mM cysteine.

-

Purify the resulting ADC using SEC or TFF to remove unreacted payload and other small molecules.

Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

-

Mobile Phase A: 1.8 M ammonium sulfate, 25 mM sodium phosphate, pH 7.0.

-

Mobile Phase B: 75% (v/v) 25 mM sodium phosphate, pH 7.0, and 25% (v/v) isopropanol.

-

Use a TSKgel Butyl-NPR column or equivalent.

-

Inject the purified ADC and elute with a gradient of increasing Mobile Phase B.

-

Monitor the absorbance at 280 nm. The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity.

-

Calculate the average DAR by integrating the peak areas of the different species.

2. Analysis of Aggregation by Size-Exclusion Chromatography (SEC)-HPLC

-

Use a suitable SEC column (e.g., TSKgel G3000SWxl).

-

Elute with an isocratic mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

-

Monitor the absorbance at 280 nm.

-

Quantify the percentage of monomer, dimer, and higher-order aggregates.

3. Mass Spectrometry for Intact Mass Analysis

-

Deglycosylate the ADC using PNGase F.

-

Analyze the intact mass of the light and heavy chains using LC-MS (e.g., ESI-Q-TOF).

-

The mass shift compared to the unconjugated antibody will confirm the conjugation and DAR.

V. Visualizations

Diagram 1: Two-Step Bioconjugation Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Surface Labeling using N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester, hereinafter referred to as Mal-cap-NPSA, is a water-soluble, thiol-reactive crosslinker designed for the selective labeling of proteins and other biomolecules on the cell surface. This reagent features a maleimide group that specifically and covalently reacts with the sulfhydryl (thiol) groups of cysteine residues, which are naturally present in the extracellular domains of many cell surface proteins. The benzenesulfonic acid ester component enhances the water solubility of the molecule, making it particularly suitable for applications in aqueous biological buffers without the need for organic co-solvents that could be detrimental to cell viability.

The primary application of Mal-cap-NPSA is in bioconjugation, where it can be used to attach a variety of molecules, such as fluorescent dyes, biotin, or cytotoxic drugs, to cell surface proteins. This enables a wide range of downstream applications including:

-

Live Cell Imaging: Visualization and tracking of labeled cell surface proteins.

-

Flow Cytometry: Quantification of cell populations based on the expression of specific surface markers.

-

Antibody-Drug Conjugate (ADC) Development: Targeted delivery of therapeutic agents to specific cells.

-

Proteomics: Identification and characterization of cell surface proteins.

The reaction between the maleimide group of Mal-cap-NPSA and a thiol on a cell surface protein proceeds via a Michael addition, forming a stable thioether bond. This reaction is highly selective for thiols at a neutral to slightly acidic pH (6.5-7.5), minimizing off-target reactions with other amino acid residues.

Data Presentation

The following tables summarize representative quantitative data obtained from studies utilizing water-soluble, thiol-reactive maleimide compounds for cell surface labeling. While this data was not generated using Mal-cap-NPSA specifically, it provides an expected performance benchmark for this class of reagents.

Table 1: Representative Labeling Efficiency of a Water-Soluble Maleimide Dye on Live Cells

| Cell Line | Target Protein | Maleimide Dye Concentration (µM) | Incubation Time (min) | Labeling Efficiency (%) |

| HeLa | Overexpressed EGFR-Cys | 10 | 30 | 85 ± 5 |

| Jurkat | Endogenous CD4 | 25 | 60 | 72 ± 8 |

| CHO-K1 | Engineered surface thiol | 5 | 15 | 92 ± 4 |

Labeling efficiency was determined by flow cytometry, comparing the fluorescence intensity of labeled cells to a negative control.

Table 2: Cell Viability Assessment After Labeling with a Thiol-Reactive Maleimide Probe

| Cell Line | Maleimide Probe Concentration (µM) | Incubation Time (min) | Cell Viability (%) |

| HEK293T | 10 | 30 | > 95 |

| SK-BR-3 | 25 | 60 | > 92 |

| A549 | 50 | 60 | > 90 |

Cell viability was assessed 24 hours post-labeling using a standard MTT or Calcein AM assay.

Table 3: Signal-to-Noise Ratio in Live Cell Imaging with a Maleimide-Labeled Fluorophore

| Imaging Modality | Target Structure | Signal-to-Noise Ratio (SNR) |

| Confocal Microscopy | Labeled cell surface receptors | 15 - 25 |

| TIRF Microscopy | Single-molecule tracking on the membrane | 8 - 15 |

| Widefield Fluorescence | General cell surface staining | 10 - 20 |

SNR was calculated as the mean intensity of the labeled region divided by the standard deviation of the background intensity.

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Mal-cap-NPSA Stock Solution:

-

Allow the vial of Mal-cap-NPSA to equilibrate to room temperature before opening.

-

Prepare a stock solution of Mal-cap-NPSA in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) at a concentration of 10 mM. For example, dissolve 4.34 mg of Mal-cap-NPSA (MW: 434.35 g/mol ) in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Labeling Buffer:

-

Use a buffer with a pH between 7.0 and 7.5. Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), or HEPES-Buffered Saline (HBS) are suitable choices.

-

Crucially, the buffer must be free of any thiol-containing reagents , such as dithiothreitol (DTT) or β-mercaptoethanol.

-

For live cell experiments, a cell culture medium without serum (or with low serum) and without phenol red can also be used as the labeling buffer, provided its pH is maintained at 7.0-7.5.

-

-

(Optional) Reducing Buffer:

-

To increase the number of available free thiols on the cell surface by reducing disulfide bonds, a mild reducing agent can be used.

-